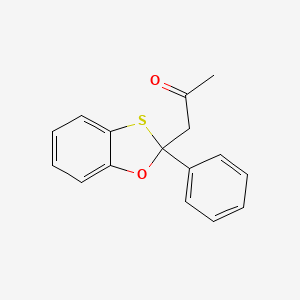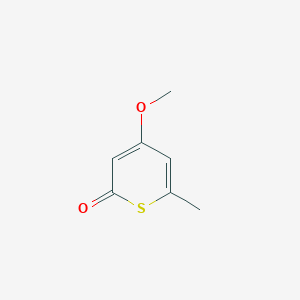
2H-Thiopyran-2-one, 4-methoxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran-2-one, 4-methoxy-6-methyl- is an organic compound with the molecular formula C7H8O3. It is also known by other names such as Methyltriacetolactone and 4-Methoxy-6-methyl-2H-pyran-2-one . This compound is characterized by its unique structure, which includes a thiopyran ring with methoxy and methyl substituents.
Méthodes De Préparation
The synthesis of 2H-Thiopyran-2-one, 4-methoxy-6-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the thiopyran ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2H-Thiopyran-2-one, 4-methoxy-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-Thiopyran-2-one, 4-methoxy-6-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the assignment of ring proton resonances in related compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 2H-Thiopyran-2-one, 4-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2H-Thiopyran-2-one, 4-methoxy-6-methyl- can be compared with other similar compounds such as:
- Methyltriacetolactone
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 2H-Pyran-2-one, 6-methyl-4-methoxy
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 2H-Thiopyran-2-one, 4-methoxy-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
58803-57-9 |
|---|---|
Formule moléculaire |
C7H8O2S |
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
4-methoxy-6-methylthiopyran-2-one |
InChI |
InChI=1S/C7H8O2S/c1-5-3-6(9-2)4-7(8)10-5/h3-4H,1-2H3 |
Clé InChI |
OIAMYEQPNRMHFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)S1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
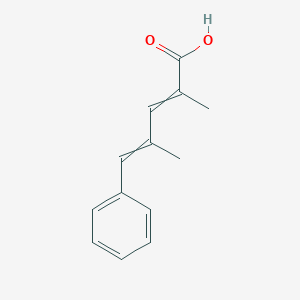

![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)
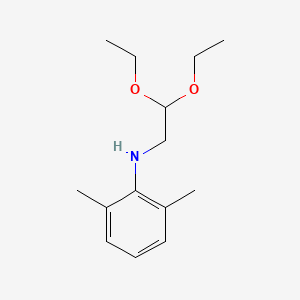
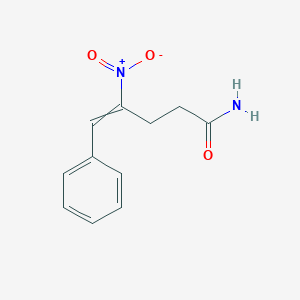
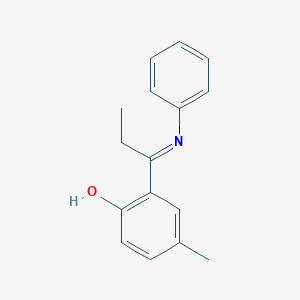
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
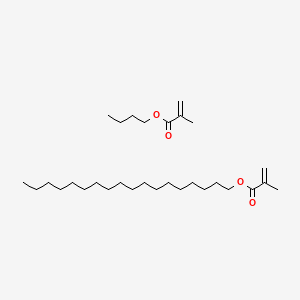
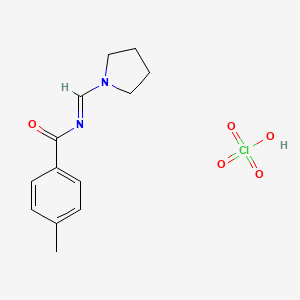
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
